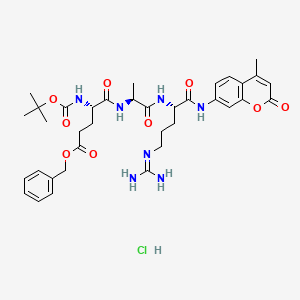
Inhoffen Lythgoe diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhoffen Lythgoe diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₄O₂ and its molecular weight is 212.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Inhoffen Lythgoe diol es una molécula orgánica comúnmente utilizada en reacciones quirales selectivas en la síntesis orgánica {svg_1}. Puede utilizarse como catalizador y ligando {svg_2}.
Preparación de productos naturales que contienen nitrógeno
this compound tiene una amplia gama de aplicaciones en la preparación de productos naturales que contienen nitrógeno {svg_3}. Estos productos naturales tienen diversas aplicaciones en los sectores farmacéuticos y otras industrias {svg_4}.
Preparación de productos naturales que contienen azufre
De manera similar, this compound también se utiliza en la preparación de productos naturales que contienen azufre {svg_5}. Estos compuestos que contienen azufre a menudo se utilizan en productos farmacéuticos y en la ciencia de materiales {svg_6}.
Construcción de la cadena lateral de la vitamina D
this compound se utiliza en la unión de Julia–Lythgoe de la cadena lateral de la vitamina D a un fragmento de anillo CD vinculado en fase sólida {svg_7}. Este proceso es crucial en la síntesis de la vitamina D {svg_8}.
Desarrollo de análogos de la calcitriol
El desarrollo de análogos de 1α,25-dihidroxivitamina D3 (calcitriol), el metabolito hormonalmente activo de la vitamina D3, es un área atractiva para la síntesis orgánica {svg_9}. This compound juega un papel importante en este proceso {svg_10}.
Investigación contra el cáncer
Los derivados de this compound han mostrado efectos citotóxicos contra varios tipos de cáncer, incluidos el cáncer cervical, el cáncer de pulmón y el mieloma múltiple {svg_11}. Esto lo convierte en un compuesto prometedor para futuras investigaciones en terapia contra el cáncer {svg_12}.
Mecanismo De Acción
Target of Action
Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .
Mode of Action
The mode of action of this compound primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .
Result of Action
The result of this compound’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which this compound is used .
Direcciones Futuras
Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .
Propiedades
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPRYXDIHQLGH-NAWOPXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?
A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.
Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?
A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.
Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?
A3: Certainly! Researchers have successfully synthesized:
- 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].
- Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].
- (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].
- 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].
Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?
A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].
Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?
A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.
Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?
A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
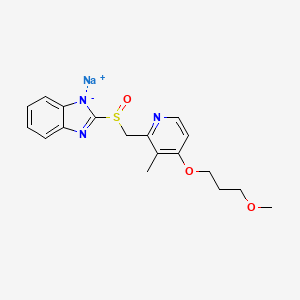

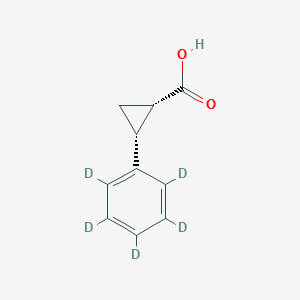
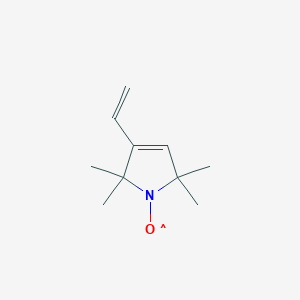

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
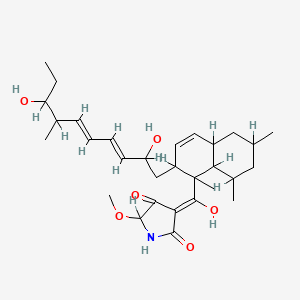
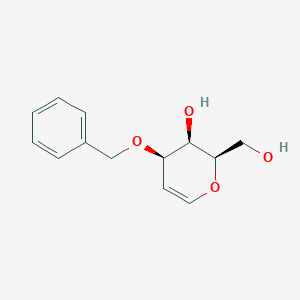
![[Ser2]-Neuromedin C](/img/structure/B1147229.png)
